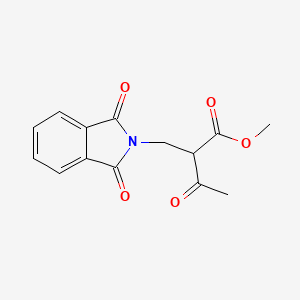

Methyl 2-((1,3-dioxoisoindolin-2-yl)methyl)-3-oxobutanoate

Description

Properties

IUPAC Name |

methyl 2-[(1,3-dioxoisoindol-2-yl)methyl]-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO5/c1-8(16)11(14(19)20-2)7-15-12(17)9-5-3-4-6-10(9)13(15)18/h3-6,11H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFVZJAWLFZULFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CN1C(=O)C2=CC=CC=C2C1=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621136 | |

| Record name | Methyl 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

565471-90-1 | |

| Record name | Methyl 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The preparation of Methyl 2-((1,3-dioxoisoindolin-2-yl)methyl)-3-oxobutanoate typically involves the alkylation of a ketoester precursor with a phthalimide-containing halide or equivalent electrophilic intermediate. The phthalimide moiety is introduced via nucleophilic substitution or condensation reactions under basic or catalytic conditions.

Alkylation of Ketoester with Phthalimidomethyl Halide

One common approach is the alkylation of methyl acetoacetate or a similar β-ketoester with a phthalimidomethyl chloride or bromide derivative. The reaction is conducted under basic conditions, often employing potassium carbonate or similar bases in polar aprotic solvents such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide). The base deprotonates the methylene group of the ketoester, generating an enolate ion that attacks the electrophilic phthalimidomethyl halide, yielding the desired product.

$$

\text{Methyl acetoacetate} + \text{Phthalimidomethyl chloride} \xrightarrow[\text{K}2\text{CO}3]{\text{DMF, RT}} \text{this compound}

$$

Knoevenagel Condensation Approach

Another reported method involves the Knoevenagel condensation between phthalimide derivatives and active methylene compounds catalyzed by L-proline or other organocatalysts. This method is particularly useful when synthesizing hybrids or analogs containing the phthalimide moiety linked to ketoesters or other active methylene-containing substrates. The reaction is typically performed in ethanol under reflux conditions, and the progress is monitored by thin-layer chromatography (TLC).

Detailed Experimental Procedure (Representative)

-

- 1H-indole-3-carbaldehyde (or similar aldehyde)

- 2-(1-(chloromethyl)-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (phthalimidomethyl chloride derivative)

- Potassium carbonate (base)

- Dry DMF (solvent)

- L-proline (catalyst)

- Active methylene compounds (e.g., methyl acetoacetate)

-

- Dissolve the ketoester in dry DMF and add potassium carbonate. Stir at room temperature overnight to generate the enolate.

- Slowly add the phthalimidomethyl chloride derivative to the reaction mixture and stir further to allow nucleophilic substitution.

- For Knoevenagel condensation, add L-proline as a catalyst and reflux the reaction mixture in ethanol for several hours.

- Monitor the reaction by TLC. Upon completion, isolate the product by filtration or extraction and purify by crystallization from ethanol.

Yields: Typically range from 65% to 75% depending on reaction conditions and substrates.

Data Table Summarizing Preparation Conditions

| Parameter | Conditions/Details | Notes |

|---|---|---|

| Base | Potassium carbonate (K2CO3) | Used for enolate generation |

| Solvent | Dry DMF, Ethanol | DMF for alkylation; ethanol for condensation |

| Catalyst | L-proline | Used in Knoevenagel condensation |

| Temperature | Room temperature for alkylation; reflux at 60°C for condensation | Controlled to optimize yield |

| Reaction Time | Overnight for alkylation; 3 hours for condensation | Monitored by TLC |

| Purification | Crystallization from ethanol | Provides pure product |

| Yield | 65%-75% | High yield under optimized conditions |

Research Findings and Mechanistic Insights

The alkylation step proceeds via nucleophilic substitution where the ketoester enolate attacks the electrophilic phthalimidomethyl halide. The choice of base and solvent is critical to avoid side reactions and ensure high selectivity.

Knoevenagel condensation catalyzed by L-proline is a mild and efficient method to form carbon-carbon double bonds between aldehydes and active methylene compounds, facilitating the synthesis of phthalimide-ketoester hybrids.

The phthalimide group acts as a versatile protecting group and pharmacophore, enhancing the biological potential of the synthesized compounds.

The reaction conditions are generally mild, and the procedures are scalable, making them suitable for laboratory and industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1,3-dioxoisoindolin-2-yl)methyl)-3-oxobutanoate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can yield various reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under mild to moderate conditions, often requiring specific catalysts to enhance the reaction rates .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions can yield carboxylic acids, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

Methyl 2-((1,3-dioxoisoindolin-2-yl)methyl)-3-oxobutanoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-((1,3-dioxoisoindolin-2-yl)methyl)-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound’s isoindoline nucleus allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate: This compound shares a similar isoindoline nucleus but differs in its substitution pattern.

®-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester: Another similar compound with a different functional group arrangement.

Uniqueness

Methyl 2-((1,3-dioxoisoindolin-2-yl)methyl)-3-oxobutanoate is unique due to its specific substitution pattern and the presence of both an ester and a ketone functional group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications .

Biological Activity

Methyl 2-((1,3-dioxoisoindolin-2-yl)methyl)-3-oxobutanoate (CAS No. 565471-90-1) is a complex organic compound characterized by its isoindoline nucleus and carbonyl functionalities. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

- Molecular Formula : C14H13NO5

- Molecular Weight : 275.26 g/mol

- Structure : The compound features an isoindoline core with two carbonyl groups at positions 1 and 3, contributing to its reactivity and biological properties.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens.

- Anticancer Activity : The compound has been investigated for its potential to inhibit cancer cell proliferation, particularly in breast cancer models.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in critical metabolic pathways.

The biological effects of this compound are primarily attributed to its ability to interact with various molecular targets:

- Enzyme Interaction : The isoindoline structure allows the compound to bind to enzymes and modulate their activity.

- Cell Cycle Modulation : Studies have shown that treatment with this compound can induce cell cycle arrest in cancer cells, leading to apoptosis.

Anticancer Activity

A study evaluating the antiproliferative effects of this compound on breast cancer cell lines (MDA-MB-436) reported significant findings:

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | 10.70 | Induces apoptosis |

| Olaparib (control) | 9.62 | PARP inhibition |

The results indicated that the compound's IC50 was comparable to that of Olaparib, a known anticancer agent, suggesting potential therapeutic applications in oncology .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial effects against various bacterial strains. In vitro assays demonstrated a significant reduction in bacterial growth rates when exposed to the compound .

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Breast Cancer Model : In a controlled experiment involving MDA-MB-436 cells, treatment with the compound resulted in a notable increase in early apoptotic cells from 0.14% (control) to 0.27% after treatment .

- Antimicrobial Efficacy : A recent study demonstrated that derivatives of isoindoline compounds exhibited enhanced antimicrobial activity compared to traditional antibiotics .

Q & A

Q. What mechanistic insights explain the compound’s reactivity in electrophilic cyclization?

- Methodological Answer : Kinetic studies (e.g., Eyring analysis) and isotopic labeling (²H/¹³C) reveal a concerted mechanism for iodobenzyl-substituted derivatives. DFT calculations show that the phthalimide group stabilizes transition states via resonance, lowering activation energy (ΔG‡ ~25 kcal/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.